2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2/c1-18(2)19-11-13-21(14-12-19)31-25(34)16-33-24-10-6-4-8-22(24)26-27(33)28(35)32(17-30-26)15-20-7-3-5-9-23(20)29/h3-14,17-18H,15-16H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNXZAJVFTUIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. This compound features a unique structural arrangement that includes a pyrimidinone ring, an indole ring, and an acetamide group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C25H24ClN3O
- Molecular Weight : 477.3 g/mol
- CAS Number : 1189876-94-5
The structure of the compound is characterized by the presence of multiple heterocyclic rings and functional groups that suggest possible interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The presence of the chlorobenzyl moiety in this compound suggests potential interactions with bacterial cell walls or enzymes critical for bacterial survival. Preliminary studies have shown that derivatives of pyrimidine and indole possess antimicrobial activity, making this compound a candidate for further exploration in this area .
Cytotoxicity and Anticancer Potential
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated cytotoxic effects with IC50 values in the micromolar range (less than 10 μM) against rapidly dividing cells such as A549 lung cancer cells . The structure-activity relationship (SAR) studies indicated that modifications to the indole and pyrimidine rings could enhance cytotoxicity, suggesting a pathway for developing more potent analogs.
Case Studies and Experimental Data
- Antimicrobial Screening :
- Cytotoxicity Assays :
Data Table: Biological Activity Summary
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